2-(3-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
The compound appears to contain a thieno[2,3-d]pyrimidin-2-yl group, a benzo[de]isoquinoline-1,3(2H)-dione group, and a 2-hydroxyethyl group. These groups are common in various medicinal compounds due to their potential biological activities .
Molecular Structure Analysis
The compound contains several functional groups that could potentially interact with biological targets. These include the pyrimidine ring, which is a key component in many biological molecules, and the isoquinoline dione group, which may have potential pharmacological activity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present in its structure. For example, the pyrimidine ring might undergo substitution reactions, while the isoquinoline dione group could participate in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar groups could increase its solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Chemical Properties
- Researchers have explored the synthesis of compounds similar to the one , focusing on different chemical processes and properties. For example, Zadorozhny et al. (2008) discussed the synthesis of related thieno pyrimido isoquinoline diones, highlighting techniques like intramolecular acylation (Zadorozhny, Kovtunenko, Turov, & Kucherenko, 2008).
Application in Fluorescence and Sensor Technology
- The compound's derivatives have been used in developing fluorescent chemosensors. Jang et al. (2018) developed a chemosensor based on naphthalimide and julolidine moieties for the detection of Group IIIA metal ions, showcasing its potential in sensor technology (Jang, Kang, Yun, & Kim, 2018).
Applications in Organic Light-Emitting Devices
- Research has been conducted on derivatives of the compound for use in organic light-emitting diode (OLED) applications. Luo et al. (2015) synthesized red-emissive fluorophores with structures similar to the compound, revealing insights into their application in OLEDs (Luo, Lin, Zhou, Wang, Liu, Huang, Lu, & Hu, 2015).
Antiviral Applications
- The compound's derivatives have been investigated for their antiviral properties. García-Gancedo et al. (1979) studied similar benzo isoquinoline diones, finding them effective against herpes simplex and vaccinia viruses (GARCIA-GANCEDO, Gil, Roldan, Pérez, & Vilas, 1979).
Applications in Cyclization Reactions and Synthesis
- The compound is relevant in cyclization reactions for synthesizing heterocycles, as shown in studies like Majumdar & Mukhopadhyay (2003), who synthesized pyrimidino tetrahydroisoquinolin diones (Majumdar & Mukhopadhyay, 2003).
Photophysical Properties and pH-Sensing Applications
- Yan et al. (2017) designed pyrimidine-phthalimide derivatives, demonstrating their potential in pH-sensing applications and highlighting their photophysical properties (Yan, Meng, Li, Ge, & Lu, 2017).
Water-Soluble Derivatives for Fluorescent Applications
- Zhengneng (2012) synthesized a water-soluble derivative of the compound, exploring its fluorescent properties under various conditions (Zhengneng, 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[3-[3-(2-hydroxyethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]propyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-14-15(2)33-22-20(14)25(32)27(12-13-29)19(26-22)10-5-11-28-23(30)17-8-3-6-16-7-4-9-18(21(16)17)24(28)31/h3-4,6-9,29H,5,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAQUJNGJSJSNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)CCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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